molecular formula C14H11ClN2O4 B5526219 N-(5-chloro-2-methoxyphenyl)-2-nitrobenzamide

N-(5-chloro-2-methoxyphenyl)-2-nitrobenzamide

Cat. No.: B5526219
M. Wt: 306.70 g/mol
InChI Key: DKIIZJBAJLPGMZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-nitrobenzamide is a chemical compound for research applications. It is a benzamide derivative, a class of compounds known for its significant interest in medicinal chemistry and drug discovery. Structurally, it is related to salicylamide analogues, such as substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide, which have been identified as potent inhibitors of respiratory syncytial virus (RSV) . These related compounds have demonstrated a dual mechanism of action, effectively suppressing not only viral replication but also the virus-induced activation of key immune response pathways like IRF3 and NF-κB, thereby reducing the production of pro-inflammatory cytokines and chemokines . This makes research into such chemotypes promising for developing treatments that target both the viral infection and the associated detrimental inflammatory response. As a building block in this chemical space, this compound provides researchers with a valuable scaffold for exploring structure-activity relationships, optimizing potency, and investigating novel mechanisms of action in virology and immunology. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c1-21-13-7-6-9(15)8-11(13)16-14(18)10-4-2-3-5-12(10)17(19)20/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIIZJBAJLPGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-2-nitrobenzamide typically involves the reaction of 5-chloro-2-methoxyaniline with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(5-chloro-2-methoxyphenyl)-2-nitrobenzamide can undergo reduction to form the corresponding amine. Common reducing agents include hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride in hydrochloric acid.

    Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: Although less common, the methoxy group can be oxidized to a formyl or carboxyl group under strong oxidative conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

    Reduction: N-(5-chloro-2-methoxyphenyl)-2-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-(5-chloro-2-formylphenyl)-2-nitrobenzamide or N-(5-chloro-2-carboxyphenyl)-2-nitrobenzamide.

Scientific Research Applications

Chemistry: N-(5-chloro-2-methoxyphenyl)-2-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of nitro and methoxy substituents on biological activity. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine: Potential applications in medicinal chemistry include the development of anti-inflammatory, antimicrobial, or anticancer agents. The presence of the nitro group is particularly significant for its potential cytotoxic properties.

Industry: In the materials science industry, this compound can be used in the development of novel polymers or as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-nitrobenzamide in biological systems is not fully understood. it is believed that the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The methoxy and chloro substituents may influence the compound’s binding affinity to specific molecular targets, such as enzymes or receptors, thereby modulating its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following compounds share the 2-nitrobenzamide core but differ in substituents, leading to distinct properties:

Compound Name Structural Features Physicochemical Properties Biological Activity/Application References
N-(5-Chloro-2-methoxyphenyl)-2-nitrobenzamide 2-nitrobenzamide + 5-chloro-2-methoxyphenyl Likely low water solubility due to aromatic nitro group; crystalline solid (inferred) Not explicitly reported; potential for drug design N/A
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide 2-nitrobenzamide + triazole and benzothiazole moieties High lipophilicity; solid state Antimicrobial (active against ciprofloxacin-resistant strains)
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) 4-bromobenzamide + 4-methoxy-2-nitrophenyl Crystalline solid; two molecules per asymmetric unit (structural study) Used as a crystallographic reference compound
N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide 2-nitrobenzamide + 1,3,4-thiadiazole ring White crystalline powder; soluble in ethanol, insoluble in water Prospective anticonvulsant; validated via NMR/IR
Fomesafen (5-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitrobenzamide) 2-nitrobenzamide + phenoxy and methylsulfonyl groups Sodium salt formulation; high herbicidal activity Herbicide (PPO inhibitor)
5-Chloro-N,N-dimethyl-2-nitrobenzamide 2-nitrobenzamide + N,N-dimethyl and 5-chloro substituents Solubility influenced by dimethylamino group; discontinued commercial availability Laboratory reagent (specific use not detailed)

Key Differences and Implications

Substituent Effects on Bioactivity
  • Antimicrobial Activity : The triazole-benzothiazole hybrid () exhibits enhanced antimicrobial potency compared to simpler nitrobenzamides, likely due to increased membrane penetration from lipophilic groups .
  • Herbicidal Activity: Fomesafen’s phenoxy and methylsulfonyl groups enable binding to plant PPO enzymes, a mechanism absent in the target compound .
Physicochemical Properties
  • Solubility: The thiadiazole derivative’s ethanol solubility contrasts with the target compound’s predicted low water solubility, highlighting the role of heterocyclic rings in modulating polarity .
Structural Isomerism
  • Compounds such as 5-Chloro-N-(2,3-dimethyl-phenyl)-2-methoxy-benzamide () demonstrate how positional isomerism (e.g., methyl vs.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-nitrobenzamide is a compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with notable functional groups, including:

  • Chloro Group : Enhances lipophilicity and may influence enzyme binding.
  • Methoxy Group : Can affect the electronic properties of the molecule.
  • Nitro Group : Known for its role in biological activity through redox reactions.

The molecular formula is C14H12ClN3O3C_{14}H_{12}ClN_{3}O_{3}, which contributes to its unique chemical reactivity and interaction with biological targets.

The mechanism of action for this compound involves:

  • Enzyme Interaction : The compound acts as an enzyme inhibitor by binding to specific molecular targets, thus modulating their activity. The nitro group can undergo reduction, forming reactive intermediates that interact with cellular components.
  • Binding Affinity : The presence of chloro and methoxy groups enhances the binding affinity to target proteins, which is critical for its therapeutic effects.

Enzyme Inhibition

This compound has shown significant enzyme inhibition properties. Its ability to bind to specific enzymes makes it a candidate for drug development aimed at treating various diseases. Studies indicate that it may inhibit enzymes involved in critical biochemical pathways, which could lead to therapeutic applications in areas such as cancer treatment and anti-inflammatory therapies .

Case Studies

  • Anti-Cancer Activity : Research indicates that compounds similar to this compound exhibit anti-cancer properties by inhibiting tumor growth through targeted enzyme inhibition. For instance, a related compound showed a GI50 of 10 nM against leukemia cell lines, suggesting potent anti-cancer activity .
  • Anti-Inflammatory Effects : In studies focusing on inflammatory pathways, derivatives of this compound demonstrated the ability to reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

Comparative Biological Activity

To illustrate the biological activity of this compound compared to similar compounds, the following table summarizes key findings:

Compound NameIC50 (nM)Biological ActivityNotes
This compoundTBDEnzyme InhibitionPotential anti-cancer activity
2-chloro-N-(5-chloro-2-methoxyphenyl)-4-nitrobenzamide900Enzyme InhibitionEffective against various enzymes
Related Compound A10Anti-cancerHigh potency against leukemia cells

Q & A

Basic Research Questions

Q. What are the standard spectroscopic methods for confirming the structural integrity of N-(5-chloro-2-methoxyphenyl)-2-nitrobenzamide?

  • Methodology :

  • IR Spectroscopy : Identify functional groups (e.g., nitro, amide, aromatic C-H) by comparing experimental peaks (e.g., 1682 cm⁻¹ for amide I, 1523–1548 cm⁻¹ for aromatic C-C) with literature values .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm proton environments and carbon frameworks. For example, aromatic protons in the methoxyphenyl and nitrobenzamide moieties should exhibit distinct splitting patterns .
  • X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding) to validate crystal packing and stereochemistry .

Q. How can researchers ensure purity during the synthesis of this compound?

  • Methodology :

  • TLC Monitoring : Use silica gel GF254 plates with appropriate mobile phases (e.g., 2:1 PE/EA) to track reaction progress and detect impurities .
  • Recrystallization : Purify crude products using solvents like ethanol or methanol to remove unreacted starting materials .
  • Chromatographic Purification : Employ column chromatography (silica gel H) with gradient elution to isolate high-purity fractions .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental spectral data (e.g., NMR/IR) be resolved?

  • Methodology :

  • Computational Modeling : Compare experimental data with density functional theory (DFT)-calculated spectra to identify anomalies (e.g., solvent effects or tautomerism) .
  • Cross-Validation : Use multiple techniques (e.g., IR + NMR + MS) to confirm assignments. For instance, unexpected shifts in NMR may arise from hydrogen bonding, as observed in crystal structures .
  • Isotopic Labeling : Introduce deuterated analogs to isolate specific vibrational modes in IR or simplify NMR splitting patterns .

Q. What strategies optimize reaction yield in multi-step syntheses of this compound derivatives?

  • Methodology :

  • Stoichiometric Adjustments : Optimize molar ratios of reagents (e.g., 1.2–1.5 equivalents of coupling agents) to minimize side reactions .
  • Inert Conditions : Conduct reactions under nitrogen to prevent oxidation of sensitive intermediates (e.g., nitro groups) .
  • Temperature Control : Use reflux conditions (e.g., 110°C in THF) to enhance reaction rates while avoiding decomposition .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s biological activity?

  • Methodology :

  • Derivatization : Synthesize analogs by modifying substituents (e.g., replacing methoxy with ethoxy or altering nitro positioning) to assess pharmacological effects .
  • In Vitro Assays : Test derivatives against target enzymes (e.g., PFOR in anaerobic organisms) using kinetic assays to measure IC₅₀ values .
  • Molecular Docking : Predict binding affinities to biological targets (e.g., receptors) using software like AutoDock, guided by crystallographic data .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in different solvents?

  • Methodology :

  • Standardized Protocols : Follow pharmacopeial methods (e.g., USP) for solubility testing under controlled temperature and agitation .
  • Particle Size Control : Mechanically mill the compound to a uniform particle size (<50 µm) to eliminate variability in dissolution rates .
  • Solvent Polarity Index : Correlate solubility with solvent polarity (e.g., ethanol vs. water) using Hansen solubility parameters .

Q. What experimental approaches validate the stability of this compound under varying pH conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at elevated temperatures (40–60°C) to simulate degradation pathways .
  • HPLC-MS Analysis : Monitor degradation products (e.g., hydrolysis of the amide bond) and quantify stability using peak area ratios .
  • Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) to predict shelf-life under storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.